2-Amino-1-(piperidin-1-yl)propan-1-one
Description
Chemical Identity and Fundamental Structural Characteristics
The precise identification and classification of a chemical compound are foundational to understanding its properties and potential applications. 2-Amino-1-(piperidin-1-yl)propan-1-one possesses a unique combination of functional groups that define its chemical behavior.
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. rsc.org The molecular formula of the compound is C8H16N2O. nih.gov Isomeric considerations for this structure primarily revolve around the potential for stereoisomerism, which is addressed in a subsequent section. Positional isomers could also exist, involving different substitution patterns on the piperidine (B6355638) ring or a different arrangement of the aminopropanone chain.
Classification within Alpha-Amino Ketones and Amide Substructures
This compound is classified as an alpha-amino ketone. This classification arises from the presence of an amino group (-NH2) on the carbon atom alpha to the carbonyl group (C=O) of the ketone. The alpha-amino ketone motif is a significant structural unit in a variety of biologically active molecules and serves as a key building block in organic synthesis. colab.wsresearchgate.net
Furthermore, the molecule contains an amide substructure. Specifically, it is a tertiary amide, where the nitrogen atom of the piperidine ring is bonded to the carbonyl carbon of the propan-1-one chain. This amide linkage imparts specific chemical properties to the molecule, including influencing its polarity, reactivity, and conformational preferences.
Presence of Stereogenic Centers and Enantiomeric Forms
The carbon atom at the second position of the propan-1-one chain (the alpha-carbon) is a stereogenic center. This is because it is bonded to four different groups: a hydrogen atom, an amino group, a methyl group, and a carbonyl group attached to the piperidine ring. The presence of this chiral center means that this compound can exist as a pair of enantiomers: (S)-2-amino-1-(piperidin-1-yl)propan-1-one and (R)-2-amino-1-(piperidin-1-yl)propan-1-one. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions with other chiral molecules. The synthesis of enantiomerically pure alpha-amino ketones is a significant area of research in organic chemistry. researchgate.net
Contextual Significance in Modern Synthetic Organic Chemistry
The utility of a compound in organic chemistry is often defined by its ability to serve as a precursor or a structural motif in the synthesis of more complex molecules. This compound and related structures hold a significant position in this regard.
Role as a Privileged Scaffold and Versatile Building Block
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. researchgate.netresearchgate.net Both the piperidine ring and the alpha-amino ketone motif can be considered components of privileged structures. Piperidine and its derivatives are prevalent in a vast number of pharmaceuticals and natural products, valued for their ability to introduce basicity and specific conformational constraints. researchgate.net
Alpha-amino ketones are recognized as versatile building blocks due to the presence of two reactive functional groups. colab.ws They are precursors to a wide range of important structures, including amino alcohols, oxazoles, and other heterocycles. colab.ws The combination of the piperidine ring and the alpha-amino ketone functionality in this compound makes it a potentially valuable intermediate for the synthesis of novel compounds with diverse applications.
Historical Development of Related Alpha-Amino Carbonyl Compounds
The synthesis of alpha-amino carbonyl compounds has been a long-standing area of interest in organic chemistry. Early methods often involved multiple steps and harsh reaction conditions. researchgate.net Over the years, numerous synthetic strategies have been developed to improve the efficiency, selectivity, and functional group tolerance of these transformations.
Key historical developments include methods such as the amination of enolates, the oxidation of amino acids, and the rearrangement of aziridines. colab.ws More recent advancements have focused on the use of transition metal catalysis and organocatalysis to achieve asymmetric synthesis of chiral alpha-amino ketones. organic-chemistry.org The continuous development of these synthetic methodologies underscores the enduring importance of alpha-amino carbonyl compounds as synthetic intermediates and highlights the chemical context in which this compound is situated. colab.ws
Properties
IUPAC Name |
2-amino-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVSWNJAJECCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 1 Piperidin 1 Yl Propan 1 One
Direct Synthesis Approaches and Reaction Optimization
Direct synthesis methods aim to construct the 2-Amino-1-(piperidin-1-yl)propan-1-one molecule in a convergent and efficient manner, often focusing on optimizing reaction conditions to maximize yield and purity.
Amidation and Acylation Strategies for Propan-1-one Moiety Construction
A primary and straightforward route to this compound involves the formation of an amide bond between a suitable alanine (B10760859) derivative and piperidine (B6355638). This acylation strategy is one of the most fundamental methods for constructing amides. researchgate.net
The process typically begins with an N-protected alanine, such as Boc-alanine or Cbz-alanine, which is first activated to facilitate the reaction. Common activation methods include conversion to an acyl chloride, a mixed anhydride, or using peptide coupling reagents. The activated alanine is then reacted with piperidine, which acts as a nucleophile, to form the N-protected precursor. A final deprotection step yields the target compound.
Key Steps:
Protection: The amino group of alanine is protected to prevent side reactions.
Activation: The carboxylic acid of the protected alanine is activated.
Coupling: The activated species reacts with piperidine.
Deprotection: The protecting group is removed to yield the final primary amine.
Optimization of this strategy involves screening various coupling reagents, solvents, and bases to achieve high yields and minimize racemization at the chiral center of alanine.
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Activation Mechanism | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| SOCl₂/Oxalyl Chloride | Forms acyl chloride | Anhydrous solvent (e.g., DCM), 0°C to RT | Highly reactive, cost-effective | Harsh conditions, potential for side reactions |
| EDC/DCC with HOBt | Forms active ester | Aprotic solvent (e.g., DMF, DCM), RT | Mild conditions, high yields, reduces racemization | Byproduct removal can be difficult (DCU) |
| HATU/HBTU | Forms activated acyluronium species | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) | Fast reaction rates, high efficiency | Higher cost |
Reductive Amination Pathways
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming C-N bonds and is widely used in amine synthesis. wikipedia.orgmasterorganicchemistry.com A plausible reductive amination route to this compound would involve the reaction between an amine and a carbonyl compound, forming an intermediate imine or enamine, which is then reduced in situ. organic-chemistry.org
One hypothetical pathway could start with 1-(piperidin-1-yl)propan-2-one. This ketone could react with an ammonia (B1221849) source under acidic conditions to form an imine, which is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to give the target α-amino amide. masterorganicchemistry.com
A similar strategy has been successfully employed in the synthesis of related compounds, such as (S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-propan-1-one, which involves the condensation of a piperidine amine with a ketone followed by selective reduction of the imine intermediate. vulcanchem.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Selectivity |
|---|---|---|---|
| Sodium Borohydride (B1222165) | NaBH₄ | Methanol, neutral or basic pH | Reduces aldehydes, ketones, and imines |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, slightly acidic pH (3-6) | Selectively reduces imines in the presence of carbonyls |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Aprotic solvents (e.g., DCE, THF) | Mild, selective for imines, tolerates many functional groups |
| Catalytic Hydrogenation | H₂/Catalyst | H₂, Pd/C, PtO₂, or Raney Ni | Effective but can reduce other functional groups |
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov The Ugi reaction is a well-known MCR that produces α-amino amides. nih.gov
A hypothetical Ugi-type MCR for the synthesis of this compound could involve the reaction of acetaldehyde (B116499), piperidine, an isocyanide, and a source of ammonia (or a protected amine). The reaction proceeds through the formation of an iminium ion from acetaldehyde and piperidine, which is then attacked by the isocyanide and the ammonia source to assemble the final product. While direct literature for the target molecule is scarce, the general applicability of MCRs to produce diverse α-amino amides is well-established. nih.govresearchgate.net
Stereoselective Synthesis of Enantiopure this compound
For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is crucial. Stereoselective synthesis methods are designed to control the formation of a specific stereoisomer.
Chiral Auxiliary-Mediated Approaches
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org
In the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the alanine precursor. For instance, pseudoephedrine can serve as a chiral auxiliary when converted to an amide with a carboxylic acid. wikipedia.org The resulting substrate can undergo diastereoselective alkylation at the α-carbon. Alternatively, auxiliaries like Evans oxazolidinones can be used. wikipedia.org An N-acyloxazolidinone derived from an appropriate precursor could be coupled with piperidine. The stereochemistry of the final product is dictated by the chiral environment provided by the auxiliary during a key bond-forming step. Another approach involves using a chiral amine like (R)-phenylglycine amide in a diastereoselective Strecker reaction to generate an α-amino nitrile, which can then be converted to the desired α-amino amide. nih.gov
Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Common Application | Removal Method |
|---|---|---|---|
| Evans Oxazolidinones | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations | Acidic or basic hydrolysis, reduction |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylation of α-amino acids | Mild acid hydrolysis |
| (R)-Phenylglycine amide | Amino amide | Asymmetric Strecker synthesis | Hydrolysis |
| SAMP/RAMP | Hydrazine | Asymmetric alkylation of aldehydes/ketones | Ozonolysis or hydrolysis |
Asymmetric Catalysis in C-C and C-N Bond Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of enantiopure this compound, asymmetric catalysis could be applied to key C-C or C-N bond-forming reactions.
For example, an asymmetric variant of the reductive amination pathway could be employed. wikipedia.org This would involve the reduction of an imine intermediate using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Rhodium or Iridium with chiral phosphines) or a chiral organocatalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other during the hydride transfer step.
Similarly, the C-N bond formation via amidation could be rendered stereoselective. While less common for simple amide couplings, catalytic asymmetric methods for the α-amination of carbonyl compounds have been developed. These methods can install an amino group at the α-position of a carbonyl precursor with high enantioselectivity, providing a chiral intermediate that can then be converted to the final product. nih.gov
Chiral Pool-Based Syntheses utilizing Amino Acid Precursors
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and chemical research. The chiral pool approach, which utilizes readily available, enantiopure natural products as starting materials, is a highly effective strategy for achieving this goal. mdpi.com Naturally occurring α-amino acids, available in both enantiomeric forms, are particularly valuable as chiral building blocks. mdpi.comresearchgate.net For the synthesis of this compound, the amino acid L-Alanine or D-Alanine serves as a logical and direct precursor.
The core structure of the target molecule is an alanine residue where the carboxylic acid has been converted to a piperidine amide. The synthetic sequence typically begins with the protection of the amino group of the chosen alanine enantiomer. Common protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are employed to prevent self-coupling and other side reactions during the subsequent amide bond formation.
Once the N-protected alanine is prepared, the crucial step is the coupling of its carboxylic acid moiety with piperidine. This transformation is a standard amide bond formation reaction. It is typically mediated by a coupling reagent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of piperidine. A variety of coupling agents can be used, such as carbodiimides (e.g., DCC, EDC) often in conjunction with additives like HOBt, or phosphonium-based reagents (e.g., PyBOP, HBTU). The final step in the synthesis is the removal of the N-protecting group under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the desired chiral this compound. This strategy directly transfers the chirality of the starting amino acid to the final product, ensuring high enantiomeric purity. baranlab.org
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org This process involves breaking bonds (disconnections) to identify potential precursors (synthons and their synthetic equivalents). e3s-conferences.org
For this compound, the most logical and strategic disconnection is at the amide bond, as this is one of the most reliable bond-forming reactions in organic synthesis. amazonaws.com
Primary Disconnection: The C-N bond of the amide functional group is identified as the key disconnection point.
This disconnection breaks the target molecule into two synthons:
An acyl cation synthon derived from the alanine portion.
A piperidine anion synthon , although in practice the neutral amine is used.
The corresponding synthetic equivalents for these synthons are:
Alanine Derivative: The synthetic equivalent for the acyl cation is an activated form of alanine. This is typically N-protected alanine, where the carboxylic acid is activated either by conversion to an acyl chloride or through the in-situ use of a peptide coupling reagent.
Piperidine: The synthetic equivalent for the piperidine synthon is simply the stable, commercially available piperidine molecule.
The retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic disconnection of this compound at the amide bond, leading back to N-protected alanine and piperidine.
Functional Group Interconversion (FGI) is a critical component of retrosynthetic planning, allowing for the conversion of one functional group into another to facilitate a key bond-forming step or to manage chemoselectivity. e3s-conferences.org In the synthesis of this compound, two primary FGI strategies are essential:
Amine Protection/Deprotection: The primary amine of the alanine precursor must be protected to prevent it from reacting during the amide coupling step. This involves converting the amine (-NH₂) into a carbamate (B1207046) (e.g., -NHBoc or -NHCbz). After the amide bond is formed, a deprotection step is required to revert the carbamate back to the free amine, yielding the final product.
Carboxylic Acid Activation: To facilitate the formation of the amide bond, the carboxylic acid of N-protected alanine must be activated to enhance its electrophilicity. This FGI can be achieved through several methods:
Conversion to Acyl Halide: The carboxylic acid (-COOH) is converted to a more reactive acyl chloride (-COCl) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
In-Situ Activation: Using peptide coupling reagents (e.g., HATU, T3P), which react with the carboxylic acid to form a highly reactive activated ester intermediate in the reaction mixture. ucl.ac.uk
Green Chemistry Principles in Synthesis
The application of green chemistry principles to chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unife.it The synthesis of amides, a frequent transformation in the pharmaceutical industry, has been a major focus for greener process development. researchgate.net
Traditional amide synthesis often relies on hazardous polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchgate.net Growing environmental and health concerns have driven research into sustainable alternatives. researchgate.net For the synthesis of this compound, several greener solvent systems can be considered.
Biomass-derived solvents are recognized as more sustainable options. bohrium.com Promising replacements for conventional solvents in amide synthesis include 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-Valerolactone. bohrium.comnih.gov Additionally, neoteric solvents such as deep eutectic solvents (DESs) have emerged as highly effective and environmentally friendly media for amide bond formation, in some cases acting as both solvent and reagent. rsc.org Solvent-free reaction conditions, where the neat reactants are heated, represent another green alternative that can significantly reduce waste. rsc.org
Below is a table comparing traditional and green solvents for amide synthesis.
| Solvent Class | Example Solvent | Key Properties/Advantages |
| Traditional | N,N-dimethylformamide (DMF) | High polarity, good solvating power for reagents. |
| Traditional | Dichloromethane (DCM) | Volatile, easy to remove. |
| Green | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF, stable. researchgate.net |
| Green | Cyclopentyl methyl ether (CPME) | High boiling point, low water miscibility, stable. nih.gov |
| Green | Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, can be task-specific. rsc.org |
| Green | Water | Abundant, non-toxic, though reagent solubility can be an issue. rsc.org |
Click on a row to learn more about each solvent class.
A major drawback of conventional amide synthesis is the use of stoichiometric activating reagents, which generates significant chemical waste. ucl.ac.uksigmaaldrich.com Green chemistry seeks to replace these with catalytic methods.
Catalytic Amidation: Several catalytic systems have been developed for the direct condensation of carboxylic acids and amines, with water as the only byproduct. rsc.org
Boron-Based Catalysts: Boronic acids and boric acid are effective catalysts for amidation, typically requiring azeotropic removal of water at elevated temperatures. ucl.ac.ukrsc.org These catalysts are generally low-cost and readily available.
Metal Catalysts: Various metal catalysts, including those based on titanium, zirconium, and ruthenium, have been shown to facilitate direct amide bond formation. sigmaaldrich.comrsc.org
Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amide synthesis. Enzymes, such as lipases, can catalyze the formation of amide bonds under mild, often aqueous, conditions. nih.gov Candida antarctica lipase (B570770) B (CALB) is a particularly robust enzyme that has been successfully used for the amidation of various carboxylic acids and amines in green solvents like CPME, yielding products with high purity and minimizing the need for extensive purification. nih.gov
These catalytic and enzymatic approaches are more energy-efficient, reduce waste by improving atom economy, and avoid the use of hazardous stoichiometric reagents, aligning perfectly with the principles of green chemistry. ucl.ac.uknih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Amino 1 Piperidin 1 Yl Propan 1 One
Reactivity of the Alpha-Amino Group
The primary alpha-amino group is a key center of reactivity in 2-Amino-1-(piperidin-1-yl)propan-1-one, rendering the molecule nucleophilic and susceptible to a range of chemical modifications.
Nucleophilic Reactivity in Alkylation and Acylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amino group allows it to act as a potent nucleophile, readily participating in alkylation and acylation reactions.
Alkylation: In the presence of suitable alkylating agents, such as alkyl halides, the amino group can undergo N-alkylation. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reaction can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of a base to neutralize the acid generated. For instance, the N-alkylation of α-amino acid esters and amides with alcohols has been achieved using ruthenium-based catalysts, offering a sustainable route to N-substituted derivatives. nih.gov The use of a base like potassium carbonate in a solvent such as DMF is a common strategy for the N-alkylation of piperidine (B6355638) rings. researchgate.net
| Alkylating Agent | Reaction Conditions | Product |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-amino-1-(piperidin-1-yl)propan-1-one |
| Alcohol (R-OH) | Ruthenium Catalyst | N-Alkyl-2-amino-1-(piperidin-1-yl)propan-1-one |
Acylation: The amino group also readily reacts with acylating agents like acyl chlorides and anhydrides to form the corresponding amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the N-acylated product. Acylation of amines can be carried out using various reagents, including less reactive acylating agents like carboxylic anhydrides and active esters. youtube.com
| Acylating Agent | Reaction Conditions | Product |
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | N-Acyl-2-amino-1-(piperidin-1-yl)propan-1-one |
| Acid Anhydride ((RCO)₂O) | Solvent (e.g., DCM) | N-Acyl-2-amino-1-(piperidin-1-yl)propan-1-one |
Condensation and Imine Formation
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comchemistrysteps.com The formation of the C=N double bond is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. acs.org
The general mechanism for imine formation involves the following steps:
Nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. chemistrysteps.com
Proton transfer from the nitrogen to the oxygen atom. chemistrysteps.com
Protonation of the hydroxyl group to form a good leaving group (water). chemistrysteps.com
Elimination of water to form an iminium ion. chemistrysteps.com
Deprotonation to yield the neutral imine. chemistrysteps.com
| Carbonyl Compound | Catalyst | Product |
| Aldehyde (R-CHO) | Acid (e.g., H⁺) | N-(alkylidene)-2-amino-1-(piperidin-1-yl)propan-1-one |
| Ketone (R₂C=O) | Acid (e.g., H⁺) | N-(alkylidene)-2-amino-1-(piperidin-1-yl)propan-1-one |
Transformations under Redox Conditions
The alpha-amino group can be involved in redox transformations. Photoredox catalysis has emerged as a powerful tool for the α-amino C–H arylation of piperidine derivatives, proceeding through radical intermediates. nih.gov While direct oxidation of the amino group in α-amino amides is complex, related transformations on tertiary amides have been reported, involving 1,2-redox transpositions. nih.govresearchgate.net These reactions can lead to the formation of valuable 1,2- and 1,3-oxygenated amines. acs.org A related compound, (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one, can be oxidized to its corresponding oxides using agents like potassium permanganate (B83412) or hydrogen peroxide. smolecule.com
Reactivity of the Carbonyl Amide Functionality
The carbonyl amide group in this compound presents another reactive site, primarily at the electrophilic carbonyl carbon.
Nucleophilic Attack and Reduction Pathways
The carbonyl carbon of the amide is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. libretexts.orgmsu.edumasterorganicchemistry.comquora.com However, amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.
Reduction: The amide functionality can be reduced to the corresponding amine. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of amides to amines is a fundamental transformation in organic synthesis. A related compound, (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one, can be reduced using lithium aluminum hydride to yield various reduced forms. smolecule.com The reduction of halogenated amides can lead to the formation of piperidines and pyrrolidines through a one-pot reaction involving amide activation, reduction, and intramolecular nucleophilic substitution. nih.govresearchgate.net
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-1-(piperidin-1-yl)propane |
Hydrolysis and Transamidation Reactions
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid and piperidine. This reaction is generally slow and often requires elevated temperatures. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The hydrolysis of N-formylpiperidine with hydrochloric acid is a known method to produce piperidine. sciencemadness.org
Transamidation: This reaction involves the exchange of the amine portion of an amide with another amine. Transamidation reactions are generally challenging due to the stability of the amide bond and often require catalysts or activation of the amide. nih.gov For secondary amides, transamidation can be achieved with amino acid derivatives in a two-step process involving Boc-activation followed by a nickel-catalyzed reaction. researchgate.net
Reactivity of the Piperidine Ring System
The piperidine ring is a saturated heterocycle, and its reactivity is centered on the lone pair of electrons on the nitrogen atom.
The nitrogen atom of the piperidine ring in this compound is nucleophilic and readily participates in reactions with electrophiles. The most common of these are N-alkylation and N-quaternization.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Treatment of the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the substitution of a hydrogen atom on the nitrogen (if it were a secondary amine) or, in this case, the formation of a quaternary ammonium (B1175870) salt, as the piperidine nitrogen is already tertiary. For a typical secondary piperidine, N-alkylation would proceed, but since the nitrogen in the target molecule is part of a tertiary amide, it is already trisubstituted. However, the nitrogen atom of the piperidine ring itself is tertiary and can be further alkylated to form a quaternary salt.
Quaternization (Menshutkin Reaction): This is a classic reaction where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt researchgate.netwikipedia.org. The piperidine nitrogen in this compound is a tertiary amine and is susceptible to this reaction. The process involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.
The reaction rate is influenced by several factors, including the nature of the alkyl halide (iodides are more reactive than bromides, which are more reactive than chlorides), the solvent, and steric hindrance around the nitrogen atom and the electrophilic carbon researchgate.netchemicalforums.com. Polar aprotic solvents are often used to facilitate this SN2 reaction google.com.
| Reactant | Alkylating Agent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | 1-[2-Amino-1-oxopropyl]-1-methylpiperidin-1-ium iodide | Quaternization |
| This compound | Ethyl Bromide (CH₃CH₂Br) | 1-[2-Amino-1-oxopropyl]-1-ethylpiperidin-1-ium bromide | Quaternization |
| This compound | Benzyl Bromide (C₆H₅CH₂Br) | 1-[2-Amino-1-oxopropyl]-1-benzylpiperidin-1-ium bromide | Quaternization |
This table illustrates the expected products from the quaternization of this compound with various alkylating agents, based on the general reactivity of tertiary amines.
Direct electrophilic or nucleophilic substitution reactions on the carbon atoms of an unsubstituted, saturated piperidine ring are generally not feasible under normal conditions.
Electrophilic Substitution: Saturated rings like piperidine lack the π-electron system that makes aromatic rings susceptible to electrophilic aromatic substitution msu.eduorganicchemistrytutor.com. The ring is electron-rich due to the heteroatom, but the reactivity towards electrophiles is centered on the nitrogen's lone pair, not the C-H bonds of the ring carbons youtube.com. Reaction with an electrophile typically results in N-alkylation or reaction at another functional group, rather than substitution on a ring carbon.
Nucleophilic Substitution: For a nucleophilic substitution to occur on a ring carbon, a suitable leaving group must be present. In the non-substituted piperidine ring of this compound, the ring carbons are bonded to either hydrogen or other carbon atoms, none of which can function as effective leaving groups. Therefore, direct nucleophilic substitution on the ring carbons does not occur. Functionalization can be achieved through indirect methods, such as oxidation to an enamine or iminium ion followed by nucleophilic attack, but this falls outside the scope of direct substitution on the unsubstituted ring acs.org.
Intramolecular Transformations and Rearrangement Reactions
The α-aminoketone structural motif in this compound makes it a candidate for several types of rearrangement reactions, although specific studies on this compound are not documented. These potential transformations are based on the known reactivity of this class of compounds.
Rearrangement under Clemmensen Reduction Conditions: The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is typically used to reduce ketones to alkanes wikipedia.org. However, α-aminoketones have been observed to undergo rearrangement under these strongly acidic conditions acs.orgstackexchange.comacs.org. The proposed mechanism involves protonation of the carbonyl oxygen, followed by migration of the C-N bond. While this rearrangement is more commonly documented for cyclic α-aminoketones where the nitrogen and carbonyl are in the same ring, the potential for such a transformation exists due to the inherent structure of the molecule stackexchange.com.
Heyns or α-Iminol-Type Rearrangements: The Heyns rearrangement is the acid- or base-catalyzed isomerization of an α-hydroxy imine or ketosamine to an α-amino ketone rsc.orgresearchgate.net. The reverse reaction, or a related equilibrium, represents a potential intramolecular transformation for this compound. Under certain conditions, it could potentially isomerize to an α-hydroxy imine intermediate d-nb.infonih.gov. This type of rearrangement involves a 1,2-shift and is often reversible, with the equilibrium favoring the more thermodynamically stable isomer d-nb.infoacs.org. The stability of α-amino ketones often drives the reaction forward from the α-iminol, but the potential for a reversible process exists d-nb.info.
Detailed Reaction Mechanisms of Key Transformations
Mechanism of N-Quaternization (Menshutkin Reaction): The quaternization of the piperidine nitrogen proceeds via a bimolecular nucleophilic substitution (SN2) mechanism researchgate.netwikipedia.org.
Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.
Transition State: A trigonal bipyramidal transition state is formed where a new C-N bond is partially formed, and the C-Halogen bond is partially broken.
Product Formation: The C-Halogen bond breaks completely, with the halide leaving as an anion. This results in the formation of a quaternary ammonium cation, with the halide as the counter-ion.
Proposed Mechanism for Rearrangement under Clemmensen Reduction: While the precise mechanism of the Clemmensen reduction itself is not fully understood, a plausible pathway for the rearrangement of α-aminoketones involves the following steps stackexchange.com:
Protonation: The carbonyl oxygen is protonated by the strong acid (HCl), making the carbonyl carbon more electrophilic.
Migration: The adjacent carbon-nitrogen bond migrates to the electron-deficient carbonyl carbon. This step is facilitated by the nitrogen's lone pair.
Intermediate Formation: This migration leads to a rearranged carbocation intermediate.
Reduction/Hydrolysis: The intermediate can then be attacked by a nucleophile (like a chloride ion) or undergo further reduction steps on the zinc surface to ultimately yield rearranged products.
Mechanism of the Heyns/α-Iminol Rearrangement: This rearrangement is an isomerization process. For this compound to undergo a reverse Heyns-type reaction, it would first need to tautomerize to its enol form. A more direct path is the α-iminol rearrangement, which generally proceeds as follows rsc.orgd-nb.infonih.gov:
Proton Transfer (Tautomerism): The α-amino ketone undergoes tautomerization to form an enol-amine intermediate.
Formation of α-Hydroxy Imine: A subsequent proton transfer results in the formation of an α-hydroxy imine. This process is often reversible. The reaction is initiated by the formation of an α-hydroxy imine, which then rearranges to the α-amino ketone via a hydroxy enamine intermediate in an intramolecular redox reaction rsc.org.
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule.
Due to the absence of readily available experimental spectra in the scientific literature, a predicted ¹H NMR spectrum is invaluable for anticipating the proton environments of 2-Amino-1-(piperidin-1-yl)propan-1-one. The expected chemical shifts and coupling patterns provide a theoretical fingerprint of the molecule's proton framework. The propanamide backbone and the piperidine (B6355638) ring each exhibit characteristic signals.
The methine proton (Hα) adjacent to the amino group is expected to appear as a quartet, owing to coupling with the neighboring methyl protons. The methyl protons (Hβ) would, in turn, present as a doublet. The protons of the piperidine ring will exhibit more complex splitting patterns due to their diastereotopic nature and restricted rotation around the amide bond. The two axial and two equatorial protons on the carbons adjacent to the nitrogen (C2' and C6') are expected to show distinct chemical shifts, as are the protons on the remaining methylene (B1212753) groups of the ring (C3', C4', C5'). The amino group protons (-NH₂) would likely appear as a broad singlet.
Predicted ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Hα (CH) | 3.5 - 3.8 | Quartet | ~7.0 |
| Hβ (CH₃) | 1.2 - 1.4 | Doublet | ~7.0 |
| Piperidine H (axial, C2'/C6') | 3.3 - 3.6 | Multiplet | - |
| Piperidine H (equatorial, C2'/C6') | 3.0 - 3.3 | Multiplet | - |
| Piperidine H (C3'/C5') | 1.5 - 1.8 | Multiplet | - |
| Piperidine H (C4') | 1.4 - 1.7 | Multiplet | - |
Note: These are predicted values and may vary from experimental data.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The most downfield signal is anticipated to be the carbonyl carbon of the amide group, a key diagnostic peak. The alpha-carbon, bonded to the amino group, will also have a characteristic chemical shift. The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen atom being the most deshielded.
Predicted ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 172.0 - 175.0 |
| Alpha-Carbon (Cα) | 48.0 - 52.0 |
| Piperidine C2'/C6' | 45.0 - 49.0 |
| Piperidine C3'/C5' | 25.0 - 28.0 |
| Piperidine C4' | 24.0 - 27.0 |
Note: These are predicted values and may vary from experimental data.
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the α-methine proton and the β-methyl protons, confirming their connectivity. Within the piperidine ring, correlations between adjacent methylene protons would help to trace the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, connecting the Hα signal to the Cα signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the β-methyl protons to the α-carbon and the carbonyl carbon. Protons on the C2' and C6' positions of the piperidine ring would show correlations to the carbonyl carbon, confirming the N-acyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This technique would be particularly useful in determining the preferred conformation of the molecule, for example, by showing spatial relationships between protons on the alanine (B10760859) moiety and protons on the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₈H₁₆N₂O, the calculated monoisotopic mass is 156.1263 Da. An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition.
HRMS Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂O |
| Calculated Monoisotopic Mass | 156.1263 Da |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) to generate a series of product ions. The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to be directed by the amide bond and the α-amino group.
Key predicted fragmentation pathways include:
Cleavage of the amide bond: This would be a prominent fragmentation pathway, leading to the formation of the piperidinyl cation (m/z 84) and the 2-aminopropanoyl cation (m/z 72).
Loss of the amino group: The [M+H]⁺ ion could lose ammonia (B1221849) (NH₃), resulting in an ion at m/z 140.
Fragmentation of the piperidine ring: The piperidine ring itself can undergo characteristic ring-opening and fragmentation, leading to a series of smaller fragment ions.
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon is another possibility, leading to the formation of an iminium ion.
Predicted MS/MS Fragmentation Data Table for [M+H]⁺ (m/z 157.13)
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 140.10 | [M+H - NH₃]⁺ |
| 84.08 | Piperidinyl cation |
| 72.04 | [CH₃CH(NH₂)CO]⁺ |
Note: These are predicted fragmentation patterns and may differ from experimental results.
X-ray Crystallography
A thorough search for single-crystal X-ray diffraction data for this compound did not yield any published crystal structures. Consequently, a detailed discussion on its solid-state molecular structure, a definitive conformational analysis in the crystalline state, and an evidence-based description of its intermolecular interactions and crystal packing motifs cannot be provided at this time. This foundational data is essential for a complete structural elucidation in the solid phase.
Vibrational Spectroscopy (IR, Raman)
While spectral databases, such as the one referenced by PubChem, indicate the existence of an Infrared (IR) spectrum for this compound, the detailed spectral data with peak assignments and intensities are not accessible. nih.gov Similarly, no specific Raman spectroscopy studies for this compound were found. Without this primary data, a rigorous analysis of its functional groups and conformational properties based on vibrational modes is not possible.
Chiral Analysis Methods (for Enantiopure Forms)
The compound this compound possesses a chiral center. However, a review of the literature did not uncover any specific, validated chiral chromatography methods (either Gas Chromatography or High-Performance Liquid Chromatography) for the separation of its enantiomers or the determination of enantiomeric excess. While general methods for the chiral analysis of amino amides and related compounds exist, their direct applicability and efficacy for this particular molecule have not been documented in the available scientific literature.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chromophore that is either intrinsically chiral or situated in a chiral molecular environment. The resulting CD spectrum provides crucial information about the absolute configuration and conformational preferences of the molecule in solution.
For a chiral molecule like this compound, which possesses a stereogenic center at the alpha-carbon (C2), CD spectroscopy can, in principle, be employed to determine its absolute configuration, i.e., whether it is the (R)- or (S)-enantiomer. The key chromophore in this molecule is the carbonyl group of the ketone, which gives rise to electronic transitions that are sensitive to the asymmetric environment.
Theoretical Framework and Empirical Rules
To apply the Octant Rule, the molecule is oriented in a coordinate system with the carbonyl group along the z-axis and the oxygen atom pointing in the positive direction. Three perpendicular planes (the xy, xz, and yz planes) divide the space around the carbonyl group into eight octants. stackexchange.com The contribution of each substituent to the sign of the Cotton effect is determined by the octant in which it resides.
In the case of this compound, the substituents at the chiral alpha-carbon (the amino group, the methyl group, and the hydrogen atom) and the atoms of the piperidine ring will be distributed among these octants. The conformational flexibility of the piperidine ring and the free rotation around the C-N and C-C bonds introduce complexity, as the observed CD spectrum would be a population-weighted average of the spectra of all stable conformers in solution. acs.org
Analogous Systems and Expected Spectral Features
Insights into the likely CD spectral characteristics of this compound can be drawn from studies on analogous chiral α-amino ketones and alanine derivatives. wikipedia.orgdocumentsdelivered.comnih.gov For many L-α-amino acids (which generally correspond to the S-configuration, with some exceptions), a positive Cotton effect is often observed for the n → π* transition of the carboxyl group. mdpi.com While the carbonyl group in this compound is part of a ketone rather than a carboxylic acid, the stereochemical arrangement of the substituents around the chiral center is expected to be the dominant factor in determining the sign of the Cotton effect.
For the (S)-enantiomer of this compound, based on the Octant Rule and analogies with similar compounds, the methyl group and the amino group at the chiral center would be the primary perturbers of the carbonyl chromophore's symmetry. Depending on the preferred conformation, these groups would lie in specific octants, leading to a predictable sign for the Cotton effect. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), would be invaluable in predicting the CD spectra for the different conformers and thus for the molecule as a whole. acs.orgarxiv.orgacs.org
The table below summarizes the expected relationship between the absolute configuration and the sign of the Cotton effect for the n → π* transition of the carbonyl chromophore in this compound, based on general principles.
| Enantiomer | Predicted Sign of the Cotton Effect (n → π* transition) | Rationale |
|---|---|---|
| (S)-2-Amino-1-(piperidin-1-yl)propan-1-one | Positive or Negative | The sign is dependent on the spatial arrangement of the amino and methyl groups relative to the carbonyl group, as predicted by the Octant Rule. The final sign is determined by the dominant conformation in solution. |
| (R)-2-Amino-1-(piperidin-1-yl)propan-1-one | Opposite to the (S)-enantiomer | Enantiomers exhibit mirror-image CD spectra. |
It is crucial to emphasize that without experimental data or high-level theoretical calculations for this specific molecule, the assignment of the absolute configuration based solely on these general principles remains predictive. psu.edu A definitive assignment would require either the experimental measurement of the CD spectrum of a sample with a known configuration (determined, for example, by X-ray crystallography) or a rigorous computational study that accurately models the conformational landscape and predicts the corresponding chiroptical properties. acs.orgmtoz-biolabs.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For 2-Amino-1-(piperidin-1-yl)propan-1-one, DFT studies would provide a detailed understanding of its behavior. However, specific DFT-based research focused solely on this compound is not extensively available in publicly accessible literature.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.
Table 1: Frontier Molecular Orbital (HOMO/LUMO) Analysis (No specific experimental or computational data for this compound was found in the searched literature. The table below is a template of how such data would be presented.)
| Parameter | Value (eV) | Description |
| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | Data not available | Difference between LUMO and HOMO energies. |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. These maps illustrate the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, suggesting these are primary sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino group and the aliphatic protons. Specific computational studies detailing the MEP map for this compound are not prevalent in the literature.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
By calculating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. While computational prediction of NMR and vibrational spectra is a standard practice, specific published data for this compound is not available.
Table 2: Predicted Spectroscopic Data (No specific computational data for this compound was found in the searched literature. The table below is a template of how such data would be presented.)
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shifts (ppm) | Data not available |
| ¹³C NMR | Chemical Shifts (ppm) | Data not available |
| FT-IR | Vibrational Frequencies (cm⁻¹) | Data not available |
Conformational Analysis and Potential Energy Surfaces
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometric parameters.
Identification of Stable Conformers
Molecules can exist in various conformations due to the rotation around single bonds. Stable conformers correspond to the local minima on the potential energy surface. For this compound, which has several rotatable bonds, a thorough conformational analysis would be necessary to identify the most stable, low-energy structures. This would involve systematically varying the dihedral angles and calculating the energy of each resulting conformation. The piperidine (B6355638) ring itself can exist in different conformations, such as chair and boat forms, further adding to the conformational complexity.
Interconversion Barriers and Dynamics
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This approach can provide detailed insights into the conformational flexibility, dynamic behavior, and interaction of a molecule with its environment.
Solvent Effects on Conformation and Reactivity
The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. Solvation models in computational chemistry are used to understand how the solvent shell affects molecular geometry, stability of different conformers, and the energy barriers of chemical reactions. For many molecules, particularly those with polar functional groups like amines and amides, solvent interactions, such as hydrogen bonding with water, play a crucial role in determining their preferred shapes and chemical behavior. scbt.comnih.govbyu.edu
A detailed study on this compound would involve simulating the compound in various solvents (e.g., water, ethanol, DMSO) to observe changes in the piperidine ring pucker, the orientation of the amino-propanoyl side chain, and the potential for intramolecular hydrogen bonding versus solvent-solute hydrogen bonding. However, no specific studies detailing the impact of solvents on the conformation or reactivity of this compound through molecular dynamics simulations have been found in the reviewed literature.
Dynamic Behavior in Solution
Prediction of Reactivity and Selectivity via Computational Models
Computational models, often employing quantum mechanics methods like Density Functional Theory (DFT), are used to predict the reactivity and selectivity of chemical reactions. mdpi.commdpi.com These models can identify the most likely sites for nucleophilic or electrophilic attack, predict the stability of reaction intermediates, and calculate the energy profiles of reaction pathways.
Transition State Analysis for Reaction Pathways
Transition state theory is a cornerstone of computational reaction kinetics. By locating and characterizing the transition state structures for a proposed reaction, chemists can calculate activation energies, which determine the reaction rates. For a molecule like this compound, this could involve modeling its synthesis, degradation, or metabolic pathways. A comprehensive search did not yield any publications containing transition state analyses for reaction pathways involving this compound.
Hydrogen Bonding and Non-Covalent Interactions
The amino group and the carbonyl oxygen in this compound are capable of participating in hydrogen bonds, both as donors (the -NH2 group) and acceptors (the C=O group and the nitrogens). vulcanchem.com Non-covalent interactions, including hydrogen bonds and van der Waals forces, are critical for understanding molecular aggregation, crystal packing, and interactions with biological targets. mdpi.com
Computational analysis of these interactions would typically involve mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and using methods like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature and strength of these bonds. While the principles of these interactions are well-understood, specific computational studies quantifying the hydrogen bonding and other non-covalent interactions for this compound are not present in the current body of scientific literature.
Synthesis and Chemical Properties of Derivatives and Analogues
Systematic Chemical Modifications at the Alpha-Amino Group
The primary amino group in the alpha position to the carbonyl function is a key site for chemical derivatization. Modifications at this position can significantly influence the molecule's chemical and physical properties.
N-Substituted Amino Derivatives
The synthesis of N-substituted derivatives of 2-amino-1-(piperidin-1-yl)propan-1-one can be achieved through various standard organic reactions. Alkylation, acylation, and reductive amination are common methods employed to introduce a wide range of substituents to the nitrogen atom. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base can yield N-alkyl and N-acyl derivatives, respectively. Reductive amination with aldehydes or ketones provides another route to diverse N-substituted products.
These synthetic strategies allow for the introduction of various functional groups, including but not limited to, alkyl chains of varying lengths, aryl groups, and heterocyclic moieties. The choice of substituent can be tailored to modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.
Peptide Mimetic Scaffolds
The this compound structure can serve as a foundational element in the construction of peptide mimetics. nih.gov These are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The alpha-amino and carbonyl groups of the parent compound provide convenient handles for incorporation into larger peptide-like structures.
Solid-phase synthesis techniques, commonly used in peptide chemistry, can be adapted to build peptide mimetic scaffolds based on this core. nih.gov For example, the amino group can be coupled to an amino acid or a peptide fragment, while the piperidine (B6355638) amide can be part of a larger, more complex heterocyclic system. These scaffolds often aim to replicate the spatial arrangement of amino acid side chains in a specific peptide secondary structure, such as a β-turn or an α-helix. nih.gov The rigidity of the piperidine ring can contribute to pre-organizing the conformation of the mimetic, a desirable feature in designing molecules that target specific protein-protein interactions. nih.gov
Structural Diversification of the Piperidine Ring
Substitution Patterns on the Piperidine Ring
A wide array of synthetic methods is available for introducing substituents at various positions on the piperidine ring. ajchem-a.commdpi.com These methods include electrophilic and nucleophilic substitution reactions, as well as cycloaddition and rearrangement reactions. mdpi.com For instance, alkyl, aryl, or functionalized groups can be introduced at positions 2, 3, or 4 of the ring.
The stereochemistry of these substitutions is a critical aspect, and various stereoselective synthetic strategies have been developed to control the spatial orientation of the new substituents. researchgate.net The resulting diastereomers and enantiomers can exhibit distinct chemical and physical properties. The nature and position of the substituent can influence the conformation of the piperidine ring, which in turn can affect how the molecule interacts with its environment.
Table 1: Examples of Substituted Piperidine Derivatives
| Compound Name | Substituent on Piperidine Ring | CAS Number |
|---|---|---|
| 2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one | 3-(Fluoromethyl) | 2089712-18-3 |
| 2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one | 3-[(Dimethylamino)methyl] | Not Available evitachem.com |
Ring Nitrogen Modifications
The nitrogen atom of the piperidine ring is another site amenable to chemical modification.
N-oxide formation: Oxidation of the piperidine nitrogen leads to the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The introduction of the N-oxide functionality significantly alters the electronic properties and polarity of the molecule. Pyridine N-oxides, for example, can react with Grignard reagents to yield a variety of substituted pyridines. rsc.orgresearchgate.net
N-alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other electrophilic reagents. researchgate.net This modification introduces a substituent on the nitrogen atom, which can influence the steric and electronic environment of the ring. N-alkylation is a common strategy in medicinal chemistry to modulate the pharmacological properties of piperidine-containing compounds. nih.govnih.gov
Alterations to the Propan-1-one Backbone
Strategies for modifying the backbone include:
Homologation: The propan-1-one chain can be extended by one or more carbon atoms to create butan-1-one, pentan-1-one, or longer chain analogues.
Introduction of unsaturation: Double or triple bonds can be introduced into the backbone to create unsaturated analogues. This can be achieved through elimination reactions or by starting with unsaturated precursors.
Functional group interconversion: The carbonyl group can be reduced to a hydroxyl group or converted to other functional groups, such as an oxime or a hydrazone.
These modifications can be used to systematically probe the importance of the backbone structure for the compound's properties. Altering the backbone can also provide access to novel chemical space and lead to the discovery of analogues with unique characteristics. The incorporation of β-amino acid residues is an unconventional approach that alters the backbone while potentially maintaining the natural side-chain complement. nih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one |
| 2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one |
Chain Elongation or Shortening
The synthesis of homologues of this compound, involving the extension or contraction of the ethyl group connecting the amino and carbonyl functionalities, can be achieved through various synthetic routes. A common strategy involves the use of appropriate α-amino acids or their derivatives as starting materials.
For chain elongation, starting with an amino acid containing a longer alkyl chain, such as α-aminobutyric acid or norvaline, provides a direct route. The carboxylic acid can be activated and subsequently reacted with piperidine to form the corresponding amide. For instance, the synthesis of 2-amino-1-(piperidin-1-yl)butan-1-one (B13568040) can be accomplished by coupling N-protected α-aminobutyric acid with piperidine, followed by deprotection.
Conversely, for chain shortening to produce the ethanone (B97240) analogue, glycine (B1666218) would be the logical starting α-amino acid. The coupling of N-protected glycine with piperidine would yield the corresponding amide, which after deprotection would give 2-amino-1-(piperidin-1-yl)ethan-1-one.
Alternative approaches could involve the α-amination of a pre-formed piperidinyl alkanone. For example, a piperidinyl butanone could be subjected to α-halogenation followed by nucleophilic substitution with an amino group source. However, this method may present challenges in controlling regioselectivity and avoiding side reactions.
The length of the alkyl chain in these α-amino ketone derivatives can influence their chemical properties. For instance, the acidity of the α-hydrogen is a key factor in their enolization and subsequent reactivity. While systematic studies on this specific series are limited in the public domain, general principles of organic chemistry suggest that the electronic and steric effects of the alkyl chain can modulate the stability of the enolate intermediate, thereby affecting reaction rates and equilibria.
Table 1: Representative Homologues of this compound
| Compound Name | Structure | Alkyl Chain Length |
| 2-Amino-1-(piperidin-1-yl)ethan-1-one | C₂H₄ | 2 |
| This compound | C₃H₆ | 3 |
| 2-Amino-1-(piperidin-1-yl)butan-1-one | C₄H₈ | 4 |
| 2-Amino-1-(piperidin-1-yl)pentan-1-one | C₅H₁₀ | 5 |
Carbonyl Modifications
The carbonyl group in this compound is a prime site for chemical modification, leading to a variety of derivatives with altered reactivity.
Reduction to Alcohols: The ketone functionality can be readily reduced to a secondary alcohol, yielding 2-amino-1-(piperidin-1-yl)propan-1-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction if the α-carbon is chiral. The resulting amino alcohols are valuable synthetic intermediates for further functionalization.
Reaction with Organometallic Reagents: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds. Reaction with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol, 2-amino-1-(piperidin-1-yl)-1-methylpropan-1-ol, after acidic workup. This reaction allows for the introduction of a wide range of alkyl or aryl substituents at the carbonyl carbon, significantly expanding the structural diversity of the analogues.
Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction. This involves the reaction of the ketone with a phosphonium (B103445) ylide. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2-amino-1-(piperidin-1-yl)prop-1-ene. The Wittig reaction is a powerful tool for carbon-carbon bond formation and provides access to a class of unsaturated analogues.
Table 2: Products of Carbonyl Modification of this compound
| Reaction Type | Reagent Example | Product Structure | Product Name |
| Reduction | Sodium borohydride (NaBH₄) | 2-Amino-1-(piperidin-1-yl)propan-1-ol | |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 2-Amino-1-(piperidin-1-yl)-1-methylpropan-1-ol | |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-Amino-1-(piperidin-1-yl)prop-1-ene |
Structure-Reactivity Relationships within Analogous Compounds (purely chemical relationships)
The chemical reactivity of this compound and its analogues is intrinsically linked to their molecular structure. Key relationships can be drawn based on the electronic and steric effects of different functional groups.
The α-amino group plays a crucial role in the chemistry of these compounds. As a neighboring group, it can influence the reactivity of the carbonyl group. The nitrogen lone pair can participate in intramolecular interactions, potentially affecting the electrophilicity of the carbonyl carbon. For instance, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen in the protonated form could influence the molecule's conformation and reactivity.
The nature of the alkyl chain (as discussed in 6.3.1) also impacts reactivity. Longer or more branched alkyl chains can introduce steric hindrance around the carbonyl group, potentially slowing down the rate of nucleophilic attack. Electronically, the alkyl group has a modest inductive effect, which can subtly influence the electron density at the carbonyl carbon.
Modification of the carbonyl group itself leads to significant changes in chemical properties. Conversion to an alcohol introduces a hydroxyl group capable of hydrogen bonding and acting as a nucleophile or leaving group in subsequent reactions. The formation of an alkene via the Wittig reaction introduces a site of unsaturation, which can undergo a variety of addition reactions.
A comparison with β-aminoketones reveals differences in chemical stability. α-amino ketones, particularly primary and secondary ones, can be prone to self-condensation reactions. The proximity of the amino and carbonyl groups in α-amino ketones facilitates the formation of iminium intermediates, which can be involved in various rearrangements and other reactions. In contrast, β-aminoketones are generally more stable in this regard, although they can undergo retro-Michael reactions under certain conditions. The stability of this compound is enhanced by the fact that the amino group is primary, and the piperidine ring is a tertiary amine, which prevents certain intramolecular reactions. The reactivity of the α-hydrogens is also a key factor, as their acidity allows for enolate formation, a crucial step in many reactions of ketones. The presence of the adjacent amino group can influence this acidity.
Advanced Applications in Organic Synthesis and Chemical Sciences
Role as a Chiral Auxiliary or Ligand Precursor in Catalysis
The potential for 2-Amino-1-(piperidin-1-yl)propan-1-one to serve as a chiral auxiliary or a precursor to chiral ligands in catalysis is an area ripe for investigation, though currently undocumented in scientific literature. The presence of a stereocenter at the second carbon of the propanone backbone, inherited from the amino acid alanine (B10760859), is a key feature that could theoretically be exploited in asymmetric synthesis.
Enantioselective Transformations
In principle, the chiral center of this compound could be utilized to induce stereoselectivity in chemical reactions. Chiral auxiliaries are chemical entities that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved from the product. For this compound to function as a chiral auxiliary, it would first need to be attached to a prochiral substrate. The steric and electronic properties of the chiral environment provided by the compound would then influence the approach of reagents, favoring the formation of one enantiomer over the other. Despite this theoretical potential, no studies have been published that demonstrate the use of this compound in this capacity.
Metal-Organic Catalysis (focus on chemical catalysis)
The nitrogen atoms within this compound, specifically the primary amine and the tertiary amine of the piperidine (B6355638) ring, as well as the carbonyl oxygen, present potential coordination sites for metal ions. This suggests that the compound could serve as a precursor for the synthesis of chiral ligands for metal-organic catalysis. By modifying the primary amino group, it is conceivable to create bidentate or tridentate ligands that can chelate to a metal center. The resulting chiral metal complex could then be employed as a catalyst in a variety of asymmetric reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. However, the scientific literature does not currently contain any reports of this compound being used to synthesize such ligands or their subsequent application in metal-organic catalysis.
Chemical Reagent in Named Reactions or Synthetic Methodologies
There are no "named reactions" in organic chemistry that specifically identify this compound as a key reagent. Named reactions are typically well-established and extensively studied transformations that are called after their discoverers or developers. The lack of association of this compound with any such reaction indicates that its role in the development of novel synthetic methodologies is not yet established in the chemical community. While its functional groups could allow it to participate in various known transformations (e.g., acylation, alkylation, condensation reactions), there is no evidence in the literature of its use in a way that has led to the development of a new, named synthetic method.
Precursor to Complex Chemical Structures in Materials Science (if literature supports non-biological materials)
The application of this compound as a precursor to complex chemical structures in non-biological materials science is another area where scientific literature is silent. In materials science, organic molecules can be used as monomers for polymerization, as building blocks for supramolecular assemblies, or as ligands for the formation of metal-organic frameworks (MOFs). The bifunctionality of this compound (an amine and a ketone) could theoretically allow it to be incorporated into polymeric chains or more complex architectures. However, there are no documented instances of this compound being utilized for such purposes in the field of materials science.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-Amino-1-(piperidin-1-yl)propan-1-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between piperidine derivatives and ketone precursors under controlled pH and temperature. For example, reductive amination or nucleophilic substitution may be employed, with optimization focusing on solvent polarity (e.g., ethanol or DMF), catalyst selection (e.g., palladium or nickel), and reaction time (24–48 hours). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and piperidine moieties. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data .
Q. What safety protocols are recommended for handling this compound in laboratories?
- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact; if exposure occurs, rinse immediately with water. Store in airtight containers at 2–8°C. Safety data sheets (SDS) from suppliers like Cayman Chemical or MedChemExpress provide hazard-specific guidelines .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays involving this compound be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or ligand concentrations). Validate results using orthogonal techniques:
- Competitive Binding Assays : Compare IC₅₀ values against reference ligands.
- Computational Docking : Predict binding modes using software like AutoDock or Schrödinger.
- Mutagenesis Studies : Identify critical residues in the receptor’s active site .
Q. What experimental designs are optimal for evaluating the compound’s enzyme inhibition kinetics?
- Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations. Include positive/negative controls (e.g., known inhibitors or substrate-only reactions). Monitor enzyme activity via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases). Data analysis with Lineweaver-Burk plots distinguishes competitive vs. non-competitive inhibition .
Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro studies?
- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80). Salt formation (e.g., hydrochloride salts) enhances hydrophilicity. For prolonged assays, use cyclodextrin-based encapsulation to maintain solubility without altering biological activity .
Q. What computational approaches predict the pharmacokinetic properties of piperidine-modified analogs of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models analyze logP, pKa, and membrane permeability. Tools like SwissADME or pkCSM predict absorption, distribution, and metabolism. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes .
Q. How does modifying the piperidine ring affect the compound’s interaction with biological targets?
- Methodological Answer : Substituents on the piperidine ring (e.g., methyl or fluorine groups) alter steric hindrance and electronic effects. Use structure-activity relationship (SAR) studies with analogs to map critical interactions. Crystallographic data or NMR titration experiments reveal binding site modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
